molecular formula C19H21N3O5S B2637872 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891125-01-2

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2637872
CAS No.: 891125-01-2
M. Wt: 403.45
InChI Key: DQWNZBKKJZUGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a combination of heterocyclic and aromatic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole and thiophene rings in its structure contributes to its unique chemical properties and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium catalysts for coupling reactions, acidic or basic catalysts for cyclization reactions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can interact with cellular membranes, affecting their integrity and function. These interactions can lead to the disruption of cellular processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: Similar structure with methoxy groups instead of ethoxy groups, potentially leading to different biological activities.

    N-[5-(3,4,5-triethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring, which may alter its chemical reactivity and biological properties.

Uniqueness

The unique combination of the oxadiazole and thiophene rings in N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide contributes to its distinct chemical and biological properties. The presence of the triethoxyphenyl group further enhances its potential interactions with biological targets, making it a compound of interest for various applications.

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-4-24-13-10-12(11-14(25-5-2)16(13)26-6-3)18-21-22-19(27-18)20-17(23)15-8-7-9-28-15/h7-11H,4-6H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWNZBKKJZUGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.